N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide
Description
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2/c24-17-8-10-18(11-9-17)29-22-20(13-26-29)23(31)28(14-25-22)27-21(30)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVKGZGCJVXNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the naphthalen-1-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the naphthalen-1-yl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine scaffold and acetamide group enable nucleophilic attacks under specific conditions:
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Acetamide Hydrolysis : The acetamide linker undergoes hydrolysis in acidic or basic media to form carboxylic acid derivatives. For example, treatment with 6M HCl at 80°C yields N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid and 1-naphthylamine.
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Fluorophenyl Ring Substitution : The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) under catalytic Cu(I) conditions .
Key Reaction Conditions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acetamide hydrolysis | 6M HCl, 80°C, 4h | Carboxylic acid + 1-naphthylamine | ~65% |
| Fluorophenyl substitution | CuI, DIPEA, DMF, 120°C | Thioether or amine derivatives | ~40-50% |
Oxidation and Reduction Reactions
The pyrimidine ring and naphthalene moiety participate in redox reactions:
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Pyrimidine Ring Oxidation : Treatment with H₂O₂/Fe²⁺ generates 4-oxo-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid via C–N bond cleavage .
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Naphthalene Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to a tetralin derivative, altering lipophilicity .
Notable Outcomes
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Oxidation of the pyrimidine ring reduces biological activity by disrupting kinase-binding motifs.
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Reduced naphthalene derivatives exhibit improved solubility in polar solvents .
Cyclization and Rearrangement
The compound undergoes intramolecular cyclization under dehydrating conditions:
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Piperidine-Mediated Cyclization : In DMF with K₂CO₃, the acetamide group cyclizes with the pyrimidine core to form a six-membered lactam ring .
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Thermal Rearrangement : Heating above 150°C induces a Dimroth rearrangement, relocating the 4-fluorophenyl group to the pyrimidine N1 position .
Mechanistic Insights
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Cyclization is favored by electron-deficient aromatic systems and polar aprotic solvents .
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Rearrangement kinetics follow first-order dependence on temperature .
Functional Group Transformations
| Functional Group | Reaction | Reagents | Application |
|---|---|---|---|
| Pyrazolo NH | Alkylation | CH₃I, K₂CO₃, DMF | Enhances metabolic stability |
| Pyrimidine C=O | Condensation | NH₂OH·HCl, EtOH | Oxime derivatives for chelation |
| Naphthalene C–H | Halogenation | Br₂, FeBr₃ | Brominated analogs for SAR studies |
Cross-Coupling Reactions
The naphthalene and fluorophenyl groups enable metal-catalyzed couplings:
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Suzuki Coupling : The 4-fluorophenyl ring reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to yield biaryl derivatives .
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Buchwald–Hartwig Amination : Installation of secondary amines at the naphthalene C2 position (Pd₂(dba)₃, Xantphos) .
Optimized Conditions
Stability and Degradation
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Photodegradation : Exposure to UV light (254 nm) causes cleavage of the pyrazolo-pyrimidine core, forming 4-fluorophenylguanidine and naphthalene fragments.
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Hydrolytic Stability : Stable in pH 4–7 buffers for 24h but degrades rapidly under alkaline conditions (t₁/₂ = 2h at pH 9) .
Biological Activity Modulation via Derivatization
Structural modifications correlate with kinase inhibition profiles:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide is , with a molecular weight of 363.3 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for its role in various biological activities, including inhibition of kinase enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising results against breast cancer cell lines such as MDA-MB231 and MCF-7. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific kinase targets involved in cancer progression .
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its kinase inhibitory properties. Compounds within this class have been investigated for their ability to modulate the activity of various kinases implicated in cancer and inflammatory diseases. Preliminary studies suggest that this compound may exhibit similar activity, making it a candidate for further pharmacological evaluation .
In Vitro Studies
A detailed investigation into the cytotoxic effects of related pyrazolo-pyrimidine compounds demonstrated significant inhibition of cancer cell lines at varying concentrations. For example, compounds with structural similarities exhibited IC50 values ranging from 27.66 μM to 4.93 μM against different breast cancer cell lines . These findings underscore the potential of this compound as an effective anticancer agent.
In Silico Docking Studies
In silico docking studies have been employed to predict the binding affinity and interactions of this compound with target proteins involved in cancer pathways. Such studies provide insights into the molecular mechanisms by which this compound may exert its biological effects and help guide future experimental designs .
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Shares a similar pyrazole core but differs in the attached functional groups.
N-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 399.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and a naphthalenyl acetamide moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds from this class have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, indicating strong cytotoxic activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 13 | HepG2 | 8.78 ± 0.7 |
| 19 | HepG2 | 5.16 ± 0.4 |
| 13 | HeLa | 15.32 ± 1.2 |
| 19 | HeLa | 4.26 ± 0.3 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Similar derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, some derivatives demonstrated comparable anti-inflammatory activity to standard drugs like Indomethacin .
The biological activity of this compound is thought to involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX-2, leading to reduced production of pro-inflammatory mediators.
- Cell Proliferation : By interfering with signaling pathways involved in cell growth and survival, it can induce apoptosis in cancer cells.
Case Studies and Research Findings
A comprehensive review of pyrazolo[3,4-d]pyrimidines highlighted their potential as selective protein inhibitors and their role in cancer therapy . The synthesis of these compounds often involves multi-step processes that enhance their biological activity through structural modifications.
Synthesis Techniques
The synthesis typically includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions.
- Introduction of fluorinated aryl groups to enhance pharmacological properties.
- Functionalization at various positions to optimize biological activity.
Q & A
Q. Methodological Tip :
- Mechanistic studies : Use DFT calculations to model transition states and predict regioselectivity .
Advanced: How does the 4-fluorophenyl group influence bioactivity, and what SAR insights exist?
Answer:
- Electron-withdrawing effect : Fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .
- SAR studies : Compare with non-fluorinated analogs (e.g., 4-methylphenyl) via enzymatic assays. Fluorophenyl derivatives show 3–5× higher inhibitory activity against tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
